molecular formula C19H25F3N4O2S2 B604951 2C07 CAS No. 2230185-95-0

2C07

Cat. No. B604951
CAS RN: 2230185-95-0
M. Wt: 462.55
InChI Key: RWHKAUSDYJQSDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2C07 is a Novel switch-II binder. this compound alters nucleotide preference and inhibits SOS binding and catalyzed nucleotide exchange.

Scientific Research Applications

Gene Expression Analysis

The 2(-Delta Delta C(T)) method, a prominent application in gene expression analysis, facilitates the analysis of relative changes in gene expression from real-time quantitative PCR experiments. This method offers a convenient way to analyze the relative expression levels of genes, aiding in the understanding of genetic regulation and expression patterns in various biological contexts (Livak & Schmittgen, 2001).

Analytical Chemistry and Capillary Electrochromatography (CEC)

2C07 finds relevance in analytical chemistry, particularly in Capillary Electrochromatography (CEC). Research has highlighted its application in biochemical and pharmaceutical studies, food and natural product analysis, as well as industrial and environmental investigations. The use of this compound in these fields demonstrates its versatility in separating complex mixtures, vital for various analytical applications (Huo & Kok, 2008).

Isolation of Nucleic Acid-Protein Complexes

The 2C method, which includes this compound as a significant component, is used for isolating nucleic acid-protein complexes. This method is crucial for studying DNA and RNA-protein interactions, a key area in understanding genetic regulation and the mechanisms of various biological processes (Asencio, Chatterjee, & Hentze, 2018).

Ras Protein Research

In the realm of molecular biology, this compound has been instrumental in studying the Ras protein. It helps in understanding the interactions and modifications of the Ras protein in both its active GTP and inactive GDP states. This research is significant for comprehending the role of Ras in cell signaling and cancer biology (Gentile et al., 2017).

High-Performance Computing (HPC) System Design

This compound's application extends to the field of high-performance computing (HPC) system design. It assists in analyzing the characteristics of application programs, optimizing computational performance, and addressing challenges in natural disaster mitigation and high productivity engineering (Watanabe, Soga, Shimomura, & Musa, 2015).

Plasma Physics and Nuclear Fusion Research

In plasma physics and nuclear fusion research, this compound contributes to the understanding of field-reversed configuration (FRC) plasmas. This research is crucial for advancing nuclear fusion technology and creating more efficient energy sources (Gota et al., 2019).

properties

CAS RN

2230185-95-0

Molecular Formula

C19H25F3N4O2S2

Molecular Weight

462.55

IUPAC Name

N-(3-((2-(Dimethylamino)ethyl)disulfaneyl)propyl)-1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C19H25F3N4O2S2/c1-25(2)10-12-30-29-11-4-9-23-18(27)16-13-24-26(17(16)19(20,21)22)14-5-7-15(28-3)8-6-14/h5-8,13H,4,9-12H2,1-3H3,(H,23,27)

InChI Key

RWHKAUSDYJQSDY-UHFFFAOYSA-N

SMILES

O=C(C1=C(C(F)(F)F)N(C2=CC=C(OC)C=C2)N=C1)NCCCSSCCN(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark, and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2C07;  2C-07;  2C 07; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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